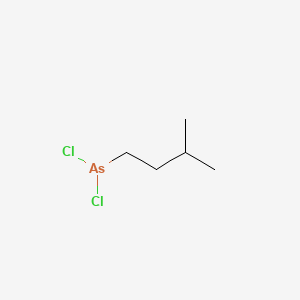

Arsine, dichloroisopentyl-

Description

Historical Context of Organoarsenic Chemical Research

The study of organoarsenic compounds dates back over two centuries and has been pivotal in shaping our understanding of chemical bonding and structure. rsc.org

The inception of organoarsenic chemistry is often traced back to 1757, with the work of French chemist Louis-Claude Cadet de Gassicourt. acs.orglibretexts.orgwikipedia.org While investigating arsenic-containing cobalt ores, he heated arsenic oxide with potassium acetate, producing a foul-smelling, spontaneously flammable liquid known as "Cadet's fuming liquid". rsc.orgacs.org This mixture, later identified by Robert Bunsen in 1843, contained the first recognized organoarsenic compounds, primarily tetramethyldiarsine, also known as cacodyl (B8556844). rsc.org Bunsen's extensive and hazardous work on cacodyl and its derivatives laid the groundwork for the systematic study of organometallic compounds. rsc.org

In the mid-19th century, Edward Frankland expanded on this research by synthesizing other organometallic compounds, including those of arsenic. rsc.org His work was crucial for two main reasons: it led to the first explicit recognition of organometallic compounds as a distinct class, and by observing the number of organic groups that could attach to a metal atom, he developed the foundational concept of valency. rsc.org

A significant milestone in the application of organoarsenic chemistry was achieved by Paul Ehrlich in the early 20th century. His quest for a "magic bullet" to treat syphilis led to the synthesis of Salvarsan (arsphenamine), an organoarsenic compound that became the first effective chemotherapeutic agent. wikipedia.orgalfa-chemistry.com This pioneering work demonstrated the potential of organoarsenic compounds in medicine and spurred further research into their biological activity. alfa-chemistry.com

The theoretical understanding of bonding in organoarsenic compounds has evolved significantly from early concepts. Initially, these compounds were viewed as simple combinations of elements, but as structural theory advanced, a more nuanced picture emerged. Arsenic, as a member of Group 15, shares similarities with phosphorus and nitrogen, forming compounds in both +III and +V oxidation states. rsc.org

Organoarsenic(III) compounds, such as arsines (R₃As), typically exhibit a pseudo-tetrahedral or trigonal pyramidal geometry, similar to ammonia, with a lone pair of electrons on the arsenic atom. rsc.org This stereochemistry allows for the existence of optical isomers when three different organic groups are attached to the arsenic center, a phenomenon demonstrated through the resolution of asymmetric arsines. rsc.org

The nature of the arsenic-carbon bond is covalent, but with a degree of polarity due to the difference in electronegativity between arsenic and carbon. The bonding in more complex organoarsenic compounds, such as those with arsenic-arsenic bonds, was a subject of debate for many years. For instance, Salvarsan was initially proposed to contain an arsenic-arsenic double bond (As=As). However, modern structural analysis has revealed that it exists as a mixture of cyclic compounds with single As-As bonds. rsc.org

Theoretical studies, including quantum-mechanical calculations, have been instrumental in understanding the electronic structure and aromaticity of arsenic-containing heterocycles like arsole, the arsenic analog of pyrrole. rsc.org These studies have shown that the geometry at the arsenic atom can significantly influence the electronic properties of the molecule. rsc.org The development of spectroscopic techniques and X-ray crystallography has provided definitive structural data, allowing for the precise characterization of bond lengths and angles in a wide array of organoarsenic compounds.

Overview of Dichloroisopentylarsine within Organoarsenic Chemical Landscape

Dichloroisopentylarsine belongs to the class of organoarsenic(III) halides, which are important precursors and building blocks in organoarsenic synthesis. While specific research on dichloroisopentylarsine is not extensively documented in publicly available literature, its properties and reactivity can be inferred from the well-established chemistry of other dichloroalkylarsines.

Arsine, dichloroisopentyl- is structurally classified as a monoalkylarsenous dihalide, with the general formula RAsX₂. In this case, R is an isopentyl group ((CH₃)₂CHCH₂CH₂-), and X is chlorine. These compounds are derivatives of arsenous acid (As(OH)₃). wikipedia.org

The central arsenic atom in dichloroisopentylarsine is in the +III oxidation state. wikipedia.org The molecule possesses a trigonal pyramidal geometry, with the isopentyl group and the two chlorine atoms as the substituents, and a lone pair of electrons residing on the arsenic atom. The presence of the reactive As-Cl bonds makes this compound a versatile intermediate in synthesis.

The significance of dichloroalkylarsines, and by extension dichloroisopentylarsine, in advanced organoarsenic chemistry lies primarily in their role as synthetic intermediates. The two chlorine atoms are readily substituted by a variety of nucleophiles, allowing for the introduction of other functional groups.

For example, they can be reduced to primary arsines (RAsH₂) or can react with Grignard or organolithium reagents to yield tertiary arsines (RAsR'₂). These tertiary arsines, particularly those with bulky or specific electronic properties, are of interest as ligands in coordination chemistry, where they can be used to stabilize transition metal complexes in various oxidation states. The properties of the resulting metal complexes are influenced by the nature of the organic groups on the arsenic atom.

Furthermore, dichloroalkylarsines can serve as starting materials for the synthesis of arsenic-containing polymers and materials with unique electronic or optical properties. The isopentyl group, with its branched alkyl structure, could potentially confer specific solubility or steric properties to the resulting derivatives. Although detailed studies on dichloroisopentylarsine itself are limited, the general reactivity pattern of dichloroalkylarsines suggests its potential utility as a versatile building block in the broader field of organoarsenic and organometallic chemistry.

Structure

2D Structure

Properties

CAS No. |

64049-23-6 |

|---|---|

Molecular Formula |

C5H11AsCl2 |

Molecular Weight |

216.97 g/mol |

IUPAC Name |

dichloro(3-methylbutyl)arsane |

InChI |

InChI=1S/C5H11AsCl2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

HUYQJKSYTPAMPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC[As](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways for Dichloroisopentylarsine

Precursor Synthesis for Dichloroisopentylarsine Production

The successful synthesis of the target compound relies on the quality and reactivity of its precursors. These include a halogenated arsenic compound and an alkylating agent derived from isopentane (B150273).

Halogenation Pathways for Arsenic Precursors

The most common and versatile arsenic precursor for this type of synthesis is arsenic trichloride (B1173362) (AsCl₃). It serves as the source of the arsenic atom and the two chloride ligands in the final product. Arsenic trichloride is typically prepared by the direct chlorination of arsenic metal or by reacting arsenic(III) oxide with a chlorinating agent.

One standard laboratory and industrial method involves the reaction of arsenic(III) oxide with hydrogen chloride, followed by distillation to purify the resulting arsenic trichloride.

Reaction: As₂O₃ + 6 HCl → 2 AsCl₃ + 3 H₂O

Alternatively, thionyl chloride can be used as a chlorinating agent, which is a convenient laboratory-scale method.

Reaction: 2 As₂O₃ + 3 SOCl₂ → 2 AsCl₃ + 3 SO₂

Alkylation Reactions of Arsenic Halides

The formation of the As-C bond is the central step in the synthesis. This is an alkylation reaction where an arsenic halide is treated with a nucleophilic alkylating agent.

Organometallic reagents are essential for creating the arsenic-carbon bond. Grignard reagents and organolithium compounds are most commonly employed for this purpose due to their commercial availability and high reactivity.

The isopentyl Grignard reagent, specifically isopentylmagnesium bromide, is prepared by reacting isopentyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Grignard Formation: (CH₃)₂CHCH₂CH₂Br + Mg → (CH₃)₂CHCH₂CH₂MgBr

This reagent provides a source of a nucleophilic isopentyl group, which can then attack the electrophilic arsenic atom in arsenic trichloride.

| Grignard Reagent Synthesis | |

| Reactants | Isopentyl bromide, Magnesium turnings |

| Solvent | Anhydrous diethyl ether or THF |

| Initiator | A small crystal of iodine (optional) |

| Conditions | Anhydrous, inert atmosphere (e.g., Nitrogen or Argon) |

| Product | Isopentylmagnesium bromide |

As an alternative to Grignard reagents, isopentyllithium can also be used. Organolithium reagents are generally more reactive than their Grignard counterparts and are prepared by reacting an isopentyl halide with lithium metal. The fundamental principle of the subsequent alkylation of the arsenic halide remains the same.

Dichloroisopentylarsine Synthesis Routes

Direct Synthesis Approaches and Optimization

The direct reaction between arsenic trichloride and an isopentyl organometallic reagent, such as isopentylmagnesium bromide, can be used to synthesize dichloroisopentylarsine. The stoichiometry of the reactants is critical in this approach. Using a 1:1 molar ratio of the Grignard reagent to arsenic trichloride is intended to favor the monosubstituted product.

Reaction: (CH₃)₂CHCH₂CH₂MgBr + AsCl₃ → (CH₃)₂CHCH₂CH₂AsCl₂ + MgBrCl

However, this direct alkylation often results in a mixture of products, including the di-substituted (isopentyl)₂AsCl and tri-substituted (isopentyl)₃As species, due to the high reactivity of the Grignard reagent. Separating the desired dichloroisopentylarsine from these byproducts can be challenging.

| Direct Alkylation of Arsenic Trichloride | |

| Reactants | Isopentylmagnesium bromide, Arsenic trichloride |

| Stoichiometry (Ideal) | 1 : 1 |

| Solvent | Anhydrous diethyl ether or THF |

| Conditions | Low temperature (e.g., 0 °C to -78 °C) to control reactivity, Inert atmosphere |

| Potential Products | Dichloroisopentylarsine, Chlorodiisopentylarsine, Triisopentylarsine |

A more controlled and often higher-yield method for synthesizing monoalkylated arsenic dichlorides is through a comproportionation reaction. This involves first synthesizing the trialkylated arsine, triisopentylarsine, by reacting three equivalents of the Grignard reagent with one equivalent of arsenic trichloride.

Step 1: 3 (CH₃)₂CHCH₂CH₂MgBr + AsCl₃ → ((CH₃)₂CHCH₂CH₂)₃As + 3 MgBrCl

The purified triisopentylarsine is then reacted with two equivalents of arsenic trichloride. The alkyl and chloro groups redistribute among the arsenic centers to yield the desired product, dichloroisopentylarsine, exclusively.

Step 2 (Comproportionation): 2 ((CH₃)₂CHCH₂CH₂)₃As + AsCl₃ → 3 (CH₃)₂CHCH₂CH₂AsCl₂

| Comproportionation Synthesis | |

| Reactants | Triisopentylarsine, Arsenic trichloride |

| Stoichiometry | 1 : 2 |

| Conditions | Heating under reflux, Inert atmosphere |

| Product | Dichloroisopentylarsine |

| Advantage | High selectivity, avoids product mixtures |

Multistep Synthetic Sequences for Structural Complexity

Achieving structural complexity in organoarsenic compounds often necessitates multistep synthetic sequences. For a compound like dichloroisopentylarsine, a common approach involves the Grignard reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds.

A plausible multistep synthesis for dichloroisopentylarsine would begin with the preparation of the isopentyl Grignard reagent. This is typically achieved by reacting isopentyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagent, isopentylmagnesium bromide, is a potent nucleophile.

This organometallic intermediate is then reacted with an excess of arsenic trichloride (AsCl₃) in a carefully controlled manner, usually at low temperatures to mitigate side reactions. The isopentyl group from the Grignard reagent displaces one of the chloride atoms on the arsenic trichloride, forming the desired dichloroisopentylarsine. An excess of arsenic trichloride is crucial to minimize the formation of di- and tri-substituted products (isopentyldichloroarsine and diisopentylchloroarsine, respectively).

The general reaction scheme can be summarized as follows:

Formation of Grignard Reagent: (CH₃)₂CHCH₂CH₂Br + Mg → (CH₃)₂CHCH₂CH₂MgBr

Reaction with Arsenic Trichloride: (CH₃)₂CHCH₂CH₂MgBr + AsCl₃ → (CH₃)₂CHCH₂CH₂AsCl₂ + MgBrCl

A summary of typical reaction parameters for the synthesis of analogous alkyldichloroarsines is presented in the table below.

| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| 1 | Isopentyl bromide, Magnesium | Diethyl ether | 25-35 | 1-2 | >90 |

| 2 | Isopentylmagnesium bromide, Arsenic trichloride | Diethyl ether | 0 to -10 | 2-4 | 60-80 |

Purification and Isolation Techniques in Organoarsenic Synthesis

The purification and isolation of the target organoarsenic compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound, such as its boiling point, solubility, and stability, as well as the nature of the impurities.

Advanced Chromatographic Purification Methods

Chromatography is a powerful technique for separating components of a mixture. For organoarsenic compounds, several advanced chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of organoarsenic species. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is often effective. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For a compound like dichloroisopentylarsine, a gradient elution program, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation from byproducts and unreacted starting materials.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. While dichloroisopentylarsine itself is not ionic, this method can be useful for removing ionic impurities from the reaction mixture. Anion-exchange chromatography has been used for the separation of various arsenic compounds. rsc.org

A representative table of chromatographic conditions for the purification of similar organoarsenic compounds is provided below.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection Method |

| Reversed-Phase HPLC | C18 silica gel | Acetonitrile/Water gradient | UV-Vis or Mass Spectrometry |

| Ion-Exchange Chromatography | Anion-exchange resin | Aqueous buffer with increasing salt concentration | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Distillation and Crystallization Techniques for High Purity

For compounds that are thermally stable, distillation is a primary method for purification. rcet.org.in

Fractional Distillation: Dichloroisopentylarsine, being a liquid at room temperature, can likely be purified by fractional distillation under reduced pressure. rsc.org Performing the distillation under vacuum is crucial to lower the boiling point and prevent thermal decomposition, which can be a concern for some organoarsenic compounds. The process involves heating the crude product in a distillation apparatus, and the fraction containing the desired compound is collected at its specific boiling point range.

Crystallization: If the synthesized dichloroisopentylarsine is a solid or can be converted into a solid derivative, crystallization is an excellent method for achieving high purity. rcet.org.in This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For some organosilylarsines, crystallization from solvents like pentane or toluene at low temperatures has proven effective. dtic.mil

The table below summarizes the applicability of these techniques for the purification of dichloroisopentylarsine.

| Purification Technique | Principle | Key Parameters | Applicability to Dichloroisopentylarsine |

| Fractional Distillation | Separation based on differences in boiling points. | Pressure (vacuum), Temperature, Column efficiency. | High, assuming sufficient thermal stability. |

| Crystallization | Separation based on differences in solubility. | Solvent system, Temperature gradient, Cooling rate. | Potentially applicable if a suitable crystalline form or derivative can be obtained. |

Chemical Reactivity and Transformation Mechanisms of Dichloroisopentylarsine

Nucleophilic and Electrophilic Reactivity of the Arsenic Center

The arsenic atom in dichloroisopentylarsine is the primary site of chemical reactivity. Its electronic configuration, featuring a lone pair of electrons and its linkage to electronegative chlorine atoms, allows it to react as both a nucleophile and an electrophile under different conditions.

The arsenic center in dichloroisopentylarsine is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. This makes it susceptible to attack by various nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where the chloride ions act as leaving groups. youtube.comyoutube.com The reactivity is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Common nucleophiles that react with dichloroisopentylarsine include:

Water: Hydrolysis leads to the formation of isopentylarsinous acid (also known as isopentylarsine oxide in its dehydrated form).

Alcohols (ROH): Alcoholysis results in the formation of isopentylarsinous acid esters.

Amines (RNH2, R2NH): Aminolysis yields amino-substituted arsines.

Thiols (RSH): Thiolysis produces thioarsinites.

The general reaction can be represented as: (CH₃)₂CHCH₂CH₂AsCl₂ + 2 Nu⁻ → (CH₃)₂CHCH₂CH₂As(Nu)₂ + 2 Cl⁻ (where Nu⁻ is a generic nucleophile)

Interactive Table: Reactivity of Dichloroisopentylarsine with Various Nucleophiles

Table 1: Representative Nucleophilic Substitution Reactions of Dichloroisopentylarsine| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) | Water (H₂O) | Isopentylarsinous acid |

| Alkoxide | Ethanol (C₂H₅OH) | Diethyl isopentylarsinite |

| Amide | Ammonia (NH₃) | Diamino(isopentyl)arsine |

| Thiolate | Ethanethiol (C₂H₅SH) | Bis(ethylthio)isopentylarsine |

Note: The products shown are the result of complete substitution. Partial substitution is also possible.

While the arsenic atom is electron-deficient due to the attached chlorines, the lone pair on the arsenic allows it to also act as a nucleophile, reacting with strong electrophiles. masterorganicchemistry.com This can lead to an increase in the coordination number of the arsenic atom.

Electrophilic attack on the arsenic center can result in:

Formation of Arsonium (B1239301) Salts: Reaction with alkyl halides (an electrophile) can lead to the formation of quaternary arsonium salts. (CH₃)₂CHCH₂CH₂AsCl₂ + R-X → [(CH₃)₂CHCH₂CH₂As(R)Cl₂]⁺X⁻

Oxidation: Strong electrophiles, which are often oxidizing agents, will oxidize the arsenic from the +3 to the +5 oxidation state (see section 3.3).

The reactivity of the arsenic lone pair is a key feature of its chemistry, allowing for the synthesis of a wider range of organoarsenic compounds.

Hydrolysis and Solvolysis Reaction Kinetics

The reaction of dichloroisopentylarsine with solvents like water (hydrolysis) or alcohols (solvolysis) is a critical aspect of its chemical transformation. The kinetics of these reactions are influenced by factors such as pH and solvent composition. copernicus.orgnih.gov

The hydrolysis of the arsenic-chlorine bonds in dichloroisopentylarsine is highly dependent on the pH of the aqueous solution. acs.orgacs.orgnih.gov The reaction proceeds in a stepwise manner, with the initial hydrolysis product being chloroisopentylarsinous acid, followed by the formation of isopentylarsinous acid.

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis rate can be accelerated due to the protonation of the leaving chloride ion, facilitating its departure. The reaction generally follows first-order kinetics. nih.gov

Neutral Conditions (pH ≈ 7): At neutral pH, hydrolysis proceeds at a moderate rate.

Basic Conditions (pH > 7): In alkaline solutions, the hydrolysis is typically faster due to the presence of the highly nucleophilic hydroxide ion (OH⁻), which readily attacks the electrophilic arsenic center. nih.gov

Interactive Table: pH Influence on Hydrolysis Half-life of Dichloroalkylarsines

Table 2: Illustrative pH-Dependent Hydrolysis Half-Life for a Dichloroalkylarsine at 25°C| pH | Half-life (t₁/₂) | Predominant Nucleophile |

| 4 | ~ hours | H₂O |

| 7 | ~ minutes to hours | H₂O |

| 10 | ~ seconds to minutes | OH⁻ |

Solvolysis refers to the reaction of a substrate with the solvent. For dichloroisopentylarsine, this involves the solvent acting as a nucleophile. youtube.com The mechanism of solvolysis can have characteristics of both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reactions, depending on the solvent and conditions.

The likely pathway involves the following steps:

First Substitution: A solvent molecule (e.g., water or alcohol) attacks the arsenic center, leading to the displacement of the first chloride ion. This is typically the rate-determining step. (CH₃)₂CHCH₂CH₂AsCl₂ + SOH → [(CH₃)₂CHCH₂CH₂AsCl(SOH)]⁺ + Cl⁻

Deprotonation: A proton is lost from the attacking solvent molecule. [(CH₃)₂CHCH₂CH₂AsCl(SOH)]⁺ → (CH₃)₂CHCH₂CH₂AsCl(SO) + H⁺

Second Substitution: The process is repeated for the second chlorine atom, yielding the final solvolysis product. (CH₃)₂CHCH₂CH₂AsCl(SO) + SOH → (CH₃)₂CHCH₂CH₂As(SO)₂ + HCl

The exact mechanism can be complex and may involve the formation of various intermediates.

Oxidation and Reduction Pathways

The arsenic atom in dichloroisopentylarsine exists in the +3 oxidation state. It can readily undergo both oxidation to the +5 state and reduction to the -3 state (in the form of arsine). libretexts.orgmasterorganicchemistry.comgithub.io

Oxidation: Dichloroisopentylarsine can be oxidized by common oxidizing agents. praxilabs.comlibretexts.org The nature of the product depends on the reaction conditions, particularly the presence of water.

With Hydrogen Peroxide (H₂O₂): Oxidation in an aqueous solution typically yields isopentylarsonic acid. (CH₃)₂CHCH₂CH₂AsCl₂ + H₂O₂ + H₂O → (CH₃)₂CHCH₂CH₂AsO(OH)₂ + 2 HCl

With Nitric Acid (HNO₃): Concentrated nitric acid is a strong oxidizing agent that also converts dichloroisopentylarsine to isopentylarsonic acid.

Reduction: Reduction of dichloroisopentylarsine involves the gain of electrons by the arsenic atom. Strong reducing agents are required for this transformation.

With Metal Hydrides (e.g., NaBH₄, LiAlH₄): These reagents can reduce the arsenic center to form isopentylarsine. (CH₃)₂CHCH₂CH₂AsCl₂ + 2 LiAlH₄ → (CH₃)₂CHCH₂CH₂AsH₂ + 2 LiCl + 2 AlH₃

Interactive Table: Redox Reactions of Dichloroisopentylarsine

Table 3: Summary of Oxidation and Reduction Reactions| Reaction Type | Reagent | Arsenic Oxidation State Change | Product |

| Oxidation | Hydrogen Peroxide (H₂O₂) | +3 → +5 | Isopentylarsonic acid |

| Oxidation | Nitric Acid (HNO₃) | +3 → +5 | Isopentylarsonic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | +3 → -3 | Isopentylarsine |

Oxidative Degradation Mechanisms (e.g., with Environmental Oxidants)

The oxidative degradation of alkyldichloroarsines, such as dichloroisopentylarsine, in the presence of environmental oxidants like manganese oxides (e.g., δ-MnO₂) or via photocatalysis with titanium dioxide (TiO₂), is expected to proceed through the cleavage of the arsenic-carbon bond and oxidation of the arsenic center. acs.orgresearchgate.net The trivalent arsenic (As(III)) in the parent molecule is oxidized to less toxic and more mobile inorganic forms, primarily arsenite (As(III)) and subsequently to arsenate (As(V)). acs.orgresearchgate.net

Studies on similar organoarsenic compounds, such as p-arsanilic acid, have shown that oxidation with manganese oxides leads to the rapid formation of arsenite, which is then further oxidized to arsenate. acs.org This process, termed arsenic mineralization, results in the release of inorganic arsenic species from the organic moiety. acs.org The reaction pathway is significantly influenced by pH, with the oxidation of arsenite to arsenate being efficient under various conditions. acs.org

Similarly, TiO₂ photocatalysis has been demonstrated to be effective in degrading aromatic organoarsenic compounds, with hydroxyl radicals playing a crucial role in the mineralization process to arsenate. researchgate.net While the isopentyl group in dichloroisopentylarsine is an alkyl rather than an aromatic group, similar oxidative cleavage of the As-C bond is a plausible degradation pathway.

Table 1: Inferred Oxidative Degradation Products of Dichloroisopentylarsine

| Initial Reactant | Oxidant | Key Intermediates/Products | Final Arsenic Species |

| Dichloroisopentylarsine | Environmental Oxidants (e.g., MnO₂, UV/TiO₂) | Isopentylarsine oxide, Isopentyldihydroxyarsine | Arsenite (As(III)), Arsenate (As(V)) |

This table is based on degradation pathways of analogous organoarsenic compounds. acs.orgresearchgate.net

Reductive Transformation Processes (e.g., with Chemical Reducing Agents)

The reduction of dichloroisopentylarsine would likely involve the transformation of the trivalent arsenic center. While specific studies on dichloroisopentylarsine are not available, research on other organoarsenic compounds provides insight into potential reductive pathways. For instance, the reduction of aromatic arsonic acids with agents like zinc dust and hydrochloric acid yields the corresponding arsines. energysecurity.gov.uk

In the context of environmental transformations, reductive processes can also play a role. For some organoarsenic compounds, reductive degradation pathways have been observed, although they may be less common than oxidative routes. researchgate.net For example, the complete biological reductive dechlorination of tetrachloroethene to ethane (B1197151) has been documented, showcasing the potential for reductive transformations in anaerobic environments. nih.gov Similarly, the reductive transformation of certain brominated flame retardants by iron monosulfide (FeS) has been shown to be an effective degradation pathway. nih.gov It is plausible that under specific anoxic conditions and in the presence of suitable reducing agents, dichloroisopentylarsine could undergo reduction at the arsenic center or cleavage of the chlorine atoms.

Table 2: Plausible Reductive Transformation Products of Dichloroisopentylarsine

| Initial Reactant | Reducing Agent/Condition | Potential Products |

| Dichloroisopentylarsine | Strong chemical reductants (e.g., Zn/HCl) | Isopentylarsine |

| Dichloroisopentylarsine | Environmental reducing conditions | Isopentylchloroarsine, Isopentylarsine |

This table presents hypothetical products based on the known reactivity of similar arsenic compounds. energysecurity.gov.uk

Thermal Decomposition and Stability Studies

The thermal stability and decomposition pathways of dichloroisopentylarsine are critical for understanding its behavior at elevated temperatures. While specific data is absent, studies on analogous organoarsenic compounds and other chlorinated substances provide a framework for its likely thermal degradation.

Pyrolysis Pathways and Decomposition Products

The pyrolysis of organoarsenic compounds often leads to the cleavage of the arsenic-carbon bond and the formation of various arsenic-containing species. osti.govresearchgate.net For instance, the pyrolysis of Green River Formation oil shale, which contains organoarsenic compounds, has been shown to yield methyl- and phenylarsonic acids, as well as inorganic arsenate. osti.govacs.org

Studies on the pyrolysis of wood treated with chromated copper arsenate (CCA) have shown that arsenic pentoxide can be decomposed to arsenic trioxide at temperatures around 400-500°C. nih.govpsu.edu It is plausible that the thermal decomposition of dichloroisopentylarsine would also lead to the formation of arsenic oxides, such as arsenic trioxide (As₂O₃), along with chlorinated organic fragments and isopentane (B150273) derivatives resulting from the breakdown of the isopentyl group. The presence of chlorine could also lead to the formation of arsenic trichloride (B1173362) (AsCl₃) as a volatile decomposition product. energysecurity.gov.uk

Table 3: Hypothetical Pyrolysis Products of Dichloroisopentylarsine

| Temperature Range | Primary Decomposition Pathway | Major Gaseous/Volatile Products | Solid Residue (if any) |

| Low Temperature (<300°C) | Initial C-As and As-Cl bond scission | Isopentyl chloride, HCl, volatile arsenic species | Partially decomposed organic arsenic compounds |

| High Temperature (>400°C) | Complete fragmentation | Arsenic trioxide (As₂O₃), Arsenic trichloride (AsCl₃), hydrocarbons | Arsenic-containing char |

This table is an extrapolation based on the pyrolysis of other organoarsenic and chlorinated compounds. researchgate.netnih.govpsu.edu

Kinetic Parameters of Thermal Degradation

Determining the kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), is essential for quantifying the rate of thermal decomposition. researchgate.netmdpi.comnih.govpku.edu.cnmdpi.comnih.govnih.gov While no kinetic studies have been performed on dichloroisopentylarsine, research on other compounds provides a basis for what might be expected. For example, the thermal degradation of poly(vinyl chloride) (PVC), another chlorinated organic substance, has an apparent activation energy of approximately 150 kJ mol⁻¹. researchgate.net The thermal decomposition of other complex organic molecules has been studied using techniques like thermogravimetric analysis (TGA) to determine these kinetic parameters under different heating rates. mdpi.compku.edu.cnmdpi.comnih.govnih.gov A similar experimental approach would be necessary to determine the specific kinetic parameters for the thermal degradation of dichloroisopentylarsine.

Table 4: Illustrative Kinetic Parameters for Thermal Decomposition of Related Compound Types

| Compound Type | Method | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Poly(vinyl chloride) | TGA/Spectroscopy | ~150 | Not specified | researchgate.net |

| Energetic Ag(I)-MOF | DSC | 268.9 - 272.1 | 10¹⁹.⁶⁷ | pku.edu.cn |

| Galanthamine hydrobromide | TGA | 224.45 | 10⁴⁷.⁴⁰ | nih.gov |

This table provides examples of kinetic parameters for other compounds to illustrate the range of potential values and is not representative of dichloroisopentylarsine itself.

Chelation and Complexation Chemistry of the Arsenic Moiety

The arsenic atom in dichloroisopentylarsine possesses lone pair electrons, making it a potential Lewis base capable of coordinating to metal centers. Upon hydrolysis or reaction with other nucleophiles, the chlorine atoms can be replaced by other functional groups, leading to ligands that can form stable complexes with metal ions. umsl.edunih.govartal.net

Ligand Exchange Reactions and Product Characterization

Ligand exchange reactions involve the replacement of one ligand in a complex ion with another. libretexts.orgchemguide.co.ukyoutube.comcrunchchemistry.co.uklibretexts.org In the context of dichloroisopentylarsine, the chlorine atoms are susceptible to substitution by other ligands. For example, reaction with water would lead to the formation of isopentylarsinous acid, which can exist in equilibrium with its dehydrated form, isopentylarsine oxide.

Reaction with bidentate or polydentate ligands containing soft donor atoms like sulfur could lead to the formation of stable chelate complexes. umsl.edunih.gov The principles of Hard and Soft Acids and Bases (HSAB) would govern the selectivity of the arsenic center for different metal ions. As a soft Lewis acid, the arsenic moiety would be expected to form strong bonds with soft metal ions like mercury(II), lead(II), and cadmium(II). umsl.edu

The characterization of such complexes would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe changes in the chemical shifts of the isopentyl group protons upon coordination, Infrared (IR) spectroscopy to identify the As-O or As-S stretching vibrations, and X-ray crystallography to determine the precise three-dimensional structure of the metal complex.

Table 5: Potential Ligand Exchange Reactions and Resulting Arsenic-Containing Ligands

| Reagent | Resulting Ligand Type | Potential Coordinating Atoms |

| Water (hydrolysis) | Isopentylarsinous acid | Oxygen |

| Thiols (e.g., 2,3-dimercaptopropanol) | Thioarsenite ester | Sulfur |

| Amines | Aminoarsine | Nitrogen |

This table outlines plausible ligand formations based on general organoarsenic chemistry.

Coordination Chemistry with Selected Metal Centers

No information is available on the coordination of dichloroisopentylarsine with any metal centers.

Rearrangement and Isomerization Processes

There is no information available regarding rearrangement or isomerization reactions of dichloroisopentylarsine.

Mechanistic Investigations of Structural Rearrangements

No mechanistic studies on the structural rearrangements of dichloroisopentylarsine have been reported.

Formation of Isomeric Species and Their Stability

There is no information on the formation or stability of any isomeric species of dichloroisopentylarsine. pearson.comuomustansiriyah.edu.iqnih.govaklectures.comscispace.comncbj.gov.pl

Environmental Transformation Pathways and Chemical Fate of Dichloroisopentylarsine

Abiotic Degradation in Environmental Compartments

Abiotic degradation encompasses the chemical transformation of dichloroisopentylarsine without the involvement of biological organisms. These processes are primarily driven by environmental factors such as sunlight, water, and the chemical composition of the surrounding matrix.

Photodegradation, or the breakdown of chemical compounds by light, is a significant abiotic degradation pathway for many organic pollutants. For organoarsenic compounds like dichloroisopentylarsine, photodegradation in aqueous and atmospheric environments is anticipated to proceed through direct and indirect mechanisms. Direct photolysis involves the absorption of photons by the dichloroisopentylarsine molecule, leading to the cleavage of chemical bonds. The carbon-arsenic (C-As) and arsenic-chlorine (As-Cl) bonds are likely susceptible to photolytic cleavage.

Indirect photodegradation is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH). researchgate.net In surface waters, these radicals are generated from the photolysis of other dissolved substances like nitrates and dissolved organic matter. The reaction of •OH with dichloroisopentylarsine would likely involve hydrogen abstraction from the isopentyl group or oxidative attack at the arsenic center.

Table 1: Illustrative Quantum Yields for Photodegradation of Related Chlorinated Compounds This table presents data for analogous compounds to illustrate the range of potential quantum yields, as specific data for dichloroisopentylarsine is not available.

| Compound Class | Example Compound | Phase | Wavelength (nm) | Illustrative Quantum Yield (Φ) |

|---|---|---|---|---|

| Chlorinated Alkanes | 1-Chlorodecane | Aqueous | UV Irradiation | Variable, degradation is complete within 120 minutes in the presence of reactive species. researchgate.net |

| Chlorinated Aromatics | Pentachlorophenol | Aqueous | UV/PMS | Degradation efficiency increases with temperature and pH. researchgate.net |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For dichloroisopentylarsine, the As-Cl bonds are susceptible to hydrolysis. This reaction is a key transformation pathway in aquatic systems. The hydrolysis of alkyl- and aryl-arsine chlorides typically follows nucleophilic substitution mechanisms (SN1 or SN2). viu.cadocbrown.infoquora.commsu.edu

The hydrolysis of dichloroisopentylarsine is expected to yield isopentylarsine oxide or the corresponding dihydroxyarsine derivative, with the release of hydrochloric acid. The rate of hydrolysis is influenced by pH and temperature. Generally, hydrolysis can be catalyzed by both acids and bases. viu.ca

The kinetics of hydrolysis for halogenated hydrocarbons can often be described by pseudo-first-order kinetics under constant pH conditions. viu.ca The half-life (t1/2) of the compound can be determined from the hydrolysis rate constant (kh).

Table 2: General Hydrolysis Data for Alkyl Halides This table provides generalized information on the hydrolysis of alkyl halides as a proxy, due to the lack of specific kinetic data for dichloroisopentylarsine.

| Compound Class | Reaction Mechanism | Influencing Factors | Expected Products |

|---|---|---|---|

| Primary Alkyl Halides | Primarily SN2 | Concentration of nucleophile (e.g., OH-), temperature. docbrown.info | Alcohols quora.com |

| Tertiary Alkyl Halides | Primarily SN1 | Solvent polarity, temperature. msu.edu | Alcohols quora.com |

The expected hydrolysis reaction for dichloroisopentylarsine is as follows:

(CH3)2CHCH2CH2AsCl2 + 2H2O → (CH3)2CHCH2CH2As(OH)2 + 2HCl

The resulting isopentylarsinous acid may undergo further oxidation.

The fate of dichloroisopentylarsine in soils and sediments is significantly influenced by the prevailing redox conditions. nih.gov Arsenic can exist in multiple oxidation states, primarily As(III) and As(V) in environmental systems. mdpi.com

The redox potential (Eh) of a soil or sediment environment dictates the stability of different arsenic species. Under oxidizing conditions (high Eh), pentavalent arsenic, As(V), is the dominant form. In contrast, under reducing or anaerobic conditions (low Eh), trivalent arsenic, As(III), is more prevalent. researchgate.netosti.gov The transformation between these oxidation states is a critical aspect of arsenic's environmental chemistry. The initial trivalent arsenic in dichloroisopentylarsine is likely to be oxidized to the pentavalent state in aerobic soils and surface sediments. Conversely, in anoxic environments, it may persist as As(III) or be formed from the reduction of any As(V) degradation products.

The solubility and mobility of arsenic are also linked to its oxidation state. As(III) is generally more mobile and soluble than As(V) in many environmental systems. nih.gov The presence of iron and manganese oxides in soils and sediments plays a crucial role, as As(V) can strongly adsorb to these minerals under oxidizing conditions, limiting its mobility. nih.gov Under reducing conditions, the dissolution of these oxides can release adsorbed arsenic. nih.gov

The degradation of dichloroisopentylarsine in soil and sediment will likely lead to a series of intermediate and, ultimately, terminal products. Following hydrolysis, the resulting isopentylarsinous acid is susceptible to oxidation.

The likely degradation pathway is as follows:

Hydrolysis: Dichloroisopentylarsine hydrolyzes to isopentylarsinous acid.

Oxidation: Isopentylarsinous acid (an As(III) species) can be oxidized to isopentylarsonic acid (an As(V) species).

Demethylation/Mineralization: Over time, biotic and abiotic processes can lead to the cleavage of the carbon-arsenic bond, a process known as demethylation or, more broadly, dealkylation. acs.org This would result in the formation of inorganic arsenic species, primarily arsenate (AsO43-) under oxidizing conditions and arsenite (AsO33-) under reducing conditions. acs.orgnih.gov

Therefore, the terminal degradation products are expected to be inorganic arsenic species, which will then participate in the broader environmental arsenic cycle.

Oxidation/Reduction in Soil and Sediment Matrices

Chemical Aspects of Biotransformation Processes

Biotransformation, or the metabolism of chemical compounds by living organisms, is a critical pathway in the environmental fate of organoarsenic compounds. oup.com Microorganisms, in particular, play a significant role in the transformation of arsenic species. researchgate.netnih.gov

The primary biotransformation processes for organoarsenicals are methylation and demethylation. oup.com While dichloroisopentylarsine is already an organoarsenic compound, it can be subject to further microbial metabolism. Some microorganisms can cleave the carbon-arsenic bond, leading to the formation of inorganic arsenic, as mentioned in the abiotic degradation section. acs.org

Microbial activity can also influence the redox state of arsenic. Some bacteria can utilize arsenate as a terminal electron acceptor in anaerobic respiration, reducing it to arsenite. youtube.com Other microbes can oxidize arsenite to arsenate, often as a detoxification mechanism. nih.govmdpi.com These microbial redox transformations can significantly impact the mobility and bioavailability of arsenic in the environment. nih.gov

Microbial Transformation Pathways for Organoarsenic Compounds (Focus on Chemical Changes, not Biological Impact)

Microbial activity plays a central role in the transformation of organoarsenic compounds in the environment. These transformations involve changes in the oxidation state of arsenic and the cleavage or formation of carbon-arsenic (C-As) bonds. For a compound like dichloroisopentylarsine, several microbial transformation pathways are plausible, leading to a variety of chemical species.

One significant pathway is methylation , a process where methyl groups are enzymatically added to the arsenic atom. This transformation is mediated by the enzyme S-adenosylmethionine methyltransferase (SAM). While methylation is often considered a detoxification mechanism for microbes, from a chemical standpoint, it alters the compound's volatility and mobility. For dichloroisopentylarsine, this could involve the stepwise replacement of chloro groups with methyl groups, potentially leading to the formation of more volatile and mobile methylated and mixed chloro-methylated isopentylarsine species.

Conversely, demethylation can also occur, where methyl groups are cleaved from the arsenic atom. This process can happen to naturally occurring or anthropogenically introduced methylated arsenicals.

Another critical microbial process is the oxidation and reduction of the arsenic center. The arsenic in dichloroisopentylarsine is in the trivalent state (As(III)). Microbes can oxidize As(III) to the pentavalent state (As(V)), which generally results in stronger sorption to soil minerals and reduced mobility. Conversely, microbial reduction of As(V) to As(III) can increase the mobility and bioavailability of arsenic compounds.

Finally, microbes can facilitate the cleavage of the carbon-arsenic bond , leading to the degradation of the organoarsenic molecule and the release of inorganic arsenic. This is a crucial step in the complete mineralization of organoarsenic compounds.

A summary of potential microbial transformation pathways for dichloroisopentylarsine is presented in Table 1.

Table 1: Potential Microbial Transformation Pathways for Dichloroisopentylarsine

| Transformation Pathway | Reactant | Potential Products | Chemical Change |

|---|---|---|---|

| Methylation | Dichloroisopentylarsine | Methyl-chloroisopentylarsine, Dimethylisopentylarsine | Addition of methyl groups, potential loss of chloro groups |

| Oxidation | Dichloroisopentylarsine (As(III)) | Dichloroisopentylarsine oxide (As(V)) | Increase in arsenic oxidation state |

| Reduction | Dichloroisopentylarsine oxide (As(V)) | Dichloroisopentylarsine (As(III)) | Decrease in arsenic oxidation state |

Enzyme-Catalyzed Degradation (Chemical Mechanisms Only)

The degradation of organoarsenic compounds is often facilitated by specific enzymes produced by microorganisms. These enzymes catalyze the cleavage of the stable carbon-arsenic (C-As) bond, a critical step in the detoxification and mineralization of these compounds.

One of the most studied enzymatic reactions is the cleavage of the C-As bond in various organoarsenicals. This reaction is often oxidative, requiring molecular oxygen. The general mechanism involves the enzymatic activation of oxygen to form a reactive oxygen species that attacks the C-As bond.

For a compound like dichloroisopentylarsine, the enzymatic degradation would likely proceed through an oxidative cleavage mechanism. The enzyme would bind the organoarsenic substrate and facilitate the attack of an oxidant at the C-As bond, leading to its scission. The products would be an organic moiety (in this case, related to isopentane) and an inorganic arsenic species.

The catalytic cycle of such enzymes often involves a metal cofactor, such as iron, which plays a key role in the activation of oxygen. The mechanism can be simplified into the following steps:

Binding of the organoarsenic substrate to the enzyme's active site.

Binding of molecular oxygen to the metal cofactor.

Activation of oxygen to a reactive form.

Attack of the activated oxygen on the C-As bond, leading to its cleavage.

Release of the organic product and the inorganic arsenic species.

This enzymatic process is crucial for the natural attenuation of organoarsenic compounds in the environment.

Transport and Distribution Phenomena in Inert Environmental Media

The movement and partitioning of dichloroisopentylarsine in the environment are controlled by several physical and chemical processes, including sorption to soil and sediments, volatilization into the atmosphere, and transport through water via leaching and runoff.

Sorption and Desorption to Soil and Mineral Surfaces

The interaction of dichloroisopentylarsine with soil and mineral surfaces is a key factor influencing its mobility and bioavailability. Organoarsenic compounds are known to adsorb to various soil components, particularly iron and aluminum (oxy)hydroxides and clay minerals. The sorption process is influenced by the chemical form of the arsenical, the properties of the soil (such as pH, organic matter content, and mineralogy), and the presence of competing ions.

For dichloroisopentylarsine, the arsenic atom can act as a Lewis acid, interacting with the hydroxyl groups on the surfaces of minerals. The presence of the isopentyl group will impart some hydrophobic character to the molecule, which may also influence its partitioning into soil organic matter.

The strength of sorption is often described by the soil-water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). While specific values for dichloroisopentylarsine are not available, data for analogous organoarsenic compounds can provide an estimate of its potential sorption behavior. Phenylarsonic acid and diphenylarsinic acid, for example, have been shown to adsorb to soils, with the extent of adsorption being dependent on the soil's iron and aluminum oxide content.

Table 2: Estimated Sorption Coefficients for Dichloroisopentylarsine based on Analogous Compounds

| Soil Component | Expected Sorption Mechanism | Estimated Kd (L/kg) |

|---|---|---|

| Iron (Oxy)hydroxides | Ligand exchange with surface hydroxyls | 10 - 500 |

| Aluminum (Oxy)hydroxides | Ligand exchange with surface hydroxyls | 5 - 200 |

| Clay Minerals | Surface complexation | 1 - 50 |

Note: These values are estimates based on the behavior of other organoarsenic compounds and are subject to variation based on specific soil properties.

Desorption, the release of the sorbed compound back into the soil solution, is the reverse process of sorption. The reversibility of sorption will determine the long-term fate and potential for leaching of dichloroisopentylarsine.

Volatilization Rates from Environmental Matrices

Volatilization is the process by which a chemical transforms from a liquid or solid phase to a gaseous phase and enters the atmosphere. For organoarsenic compounds, volatilization can be a significant environmental transport pathway, particularly for methylated species.

The volatilization of dichloroisopentylarsine will depend on its vapor pressure and its partitioning between soil/water and air. The presence of the isopentyl group may increase its volatility compared to smaller alkyl arsenicals. Microbial activity can significantly enhance volatilization by transforming less volatile organoarsenicals into more volatile methylated forms, such as trimethylarsine.

The rate of volatilization from soil is influenced by factors such as soil temperature, moisture content, organic matter content, and air movement across the soil surface. Similarly, volatilization from water is affected by water temperature, turbulence, and the depth of the water body.

While specific volatilization rates for dichloroisopentylarsine are not documented, studies on other organoarsenicals have shown that volatilization can be a significant dissipation mechanism, particularly in contaminated soils where microbial methylation is active.

Leaching and Runoff Characteristics in Geological Formations

Leaching is the downward movement of a chemical through the soil profile with percolating water, potentially leading to groundwater contamination. Runoff is the lateral movement of a chemical across the soil surface with overflowing water, which can contaminate surface water bodies.

The potential for dichloroisopentylarsine to leach will be inversely related to its sorption to soil particles. Compounds that are strongly sorbed will be less mobile and have a lower leaching potential. As indicated in the sorption section, dichloroisopentylarsine is expected to have some affinity for soil minerals and organic matter, which would limit its leaching. However, in sandy soils with low organic matter and low iron/aluminum oxide content, the leaching potential could be higher.

Runoff potential is influenced by the compound's solubility in water, the intensity and duration of rainfall, the slope of the land, and the soil's infiltration capacity. Dichloroisopentylarsine that is present on the soil surface or in the topsoil layer can be transported by runoff during heavy rainfall events.

Advanced Analytical and Characterization Techniques for Dichloroisopentylarsine and Its Derivatives

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic methods are indispensable for separating dichloroisopentylarsine and its derivatives from complex matrices. The choice of technique is primarily dictated by the volatility and polarity of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Parent Compound and Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. mdpi.comnih.gov Given the likely volatility of dichloroisopentylarsine, GC-MS is a suitable technique for its analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides mass information that aids in the identification of the eluted compounds. mdpi.com

Interactive Data Table: Hypothetical GC-MS Parameters for Dichloroisopentylarsine Analysis

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Range | m/z 40-400 |

Note: This table presents hypothetical parameters and would require empirical optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Degradation Products

For the analysis of more polar and non-volatile degradation products of dichloroisopentylarsine that may form through hydrolysis or oxidation, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. nih.govresearchgate.net LC-MS is particularly well-suited for separating and identifying compounds in a liquid phase. researchgate.net The degradation of dichloroisopentylarsine in aqueous environments could lead to the formation of isopentylarsine oxide or other polar arsenicals.

In an LC-MS system, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) column. The separation of the polar degradation products is achieved based on their partitioning between the mobile phase and the stationary phase. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds, as it can generate ions from non-volatile molecules in solution. The mass spectrometer then provides mass and structural information for the separated polar degradation products.

Interactive Data Table: Illustrative LC-MS Parameters for Polar Arsenical Degradation Products

| Parameter | Value |

| LC Column | C18 reverse-phase (150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive |

| Drying Gas Temp | 325 °C |

| Capillary Voltage | 3500 V |

| Mass Range | m/z 50-500 |

Note: This table illustrates typical starting parameters that would need to be optimized for specific polar degradation products of dichloroisopentylarsine.

Hyphenated Techniques for Arsenic Speciation (e.g., HPLC-ICP-MS) (Excluding Biological Speciation)

To determine the different chemical forms or "species" of arsenic that may be present in a sample containing dichloroisopentylarsine and its derivatives, hyphenated techniques such as high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) are employed. thermofisher.comnih.govnih.gov This powerful technique combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS. thermofisher.comthermofisher.com

In HPLC-ICP-MS, the various arsenic species are first separated by HPLC based on their chemical properties. The eluent from the HPLC column is then introduced into the ICP-MS system. The inductively coupled plasma, a high-temperature plasma, atomizes and ionizes the arsenic atoms in the sample. The mass spectrometer then detects and quantifies the arsenic ions, providing a highly sensitive and specific measurement of the arsenic content in each separated species. This technique allows for the quantification of different organoarsenic compounds that may be present as impurities or degradation products alongside dichloroisopentylarsine. The detection limits for arsenic species using HPLC-ICP-MS can be extremely low, often in the parts-per-trillion (ng/L) range. nih.govnih.govthermofisher.com

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Arsenic and Organic Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. wikipedia.orgebsco.comsigmaaldrich.com It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C). libretexts.org For organoarsenic compounds like dichloroisopentylarsine, NMR is invaluable for characterizing the organic isopentyl group and its attachment to the arsenic atom.

The principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. ebsco.com The nuclei of certain atoms absorb this energy and re-emit it at specific frequencies, which are dependent on their local electronic environment. sigmaaldrich.com This information is then translated into an NMR spectrum.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used in organic chemistry. nih.gov For dichloroisopentylarsine, the ¹H NMR spectrum would provide information on the number of different types of protons, their connectivity, and their chemical environment. The isopentyl group would show distinct signals for the CH₂, CH, and CH₃ protons. The chemical shifts of these protons would be influenced by the neighboring arsenic and chlorine atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the isopentyl group of dichloroisopentylarsine would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are sensitive to their local electronic environment, and thus provide valuable structural information. oregonstate.eduresearchgate.net Due to the lack of publicly available experimental NMR data for dichloroisopentylarsine, the following tables present predicted chemical shift ranges based on the analysis of similar organoarsenic compounds and general principles of NMR spectroscopy.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Dichloroisopentylarsine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-As | 2.0 - 2.5 | Triplet |

| -CH₂-CH- | 1.5 - 1.9 | Multiplet |

| -CH(CH₃)₂ | 1.7 - 2.1 | Multiplet |

| -CH(CH₃)₂ | 0.9 - 1.2 | Doublet |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Dichloroisopentylarsine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂-As | 35 - 45 |

| -CH₂-CH- | 30 - 40 |

| -CH(CH₃)₂ | 25 - 35 |

| -CH(CH₃)₂ | 20 - 30 |

Note: These are estimated values and are influenced by the electronegativity of the arsenic and chlorine atoms.

Heteronuclear NMR (e.g., 75As NMR) for Arsenic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. While 1H and 13C NMR provide information about the organic framework, Heteronuclear NMR, specifically targeting the arsenic nucleus, offers direct insight into the local chemical environment of the arsenic atom.

Arsenic has only one naturally occurring stable isotope, 75As, which is NMR active. huji.ac.ilchemlin.org 75As NMR spectroscopy is therefore a direct method for probing the arsenic center in dichloroisopentylarsine. The 75As nucleus is quadrupolar (spin I = 3/2), which can lead to broad spectral lines, particularly in asymmetric molecular environments. huji.ac.il However, for small to medium-sized molecules, the technique can provide valuable data. huji.ac.il

The chemical shift in a 75As NMR spectrum is highly sensitive to the electronic environment and the nature of the substituents bonded to the arsenic atom. For dichloroisopentylarsine, the 75As chemical shift would be characteristic of an organoarsenic(III) halide. This allows for the differentiation of arsenic oxidation states and coordination environments. mdpi.comscispace.com The coupling between the 75As nucleus and adjacent protons (1H) or carbons (13C) in the isopentyl group, if resolved, could further confirm the connectivity between the arsenic atom and the alkyl chain. This technique is particularly advantageous as it can often be performed on solutions without complex preparation, providing a direct look at the species in their dissolved state. mdpi.com

| Property | Value |

|---|---|

| Spin (I) | 3/2 |

| Natural Abundance | 100% |

| Gyromagnetic Ratio (γ) | 4.5961 × 107 rad T-1 s-1 |

| Quadrupole Moment (Q) | +0.311 barn |

| Relative Sensitivity (vs. 1H) | 0.0254 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. mdpi.com These methods probe the vibrational modes of chemical bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies.

For dichloroisopentylarsine, IR and Raman spectra would provide clear signatures for its key structural components. The vibrations associated with the isopentyl group (C-H stretching, bending, and rocking modes) would be prominent in the typical regions of the spectra. More diagnostically, the As-C (arsenic-carbon) and As-Cl (arsenic-chlorine) stretching vibrations would appear at lower frequencies, in the fingerprint region of the spectrum. The As-C stretch in organoarsenic compounds typically appears in the 550-650 cm-1 range, while As-Cl stretches are found at lower wavenumbers, generally between 300-400 cm-1. The presence and position of these bands serve as direct evidence for the covalent bonds between arsenic, the isopentyl group, and the chlorine atoms, confirming the compound's fundamental structure.

| Functional Group / Bond | Vibrational Mode | Expected Frequency Range (cm-1) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Alkyl) | Bending | 1350 - 1470 |

| As-C | Stretching | 550 - 650 |

| As-Cl | Stretching | 300 - 400 |

X-ray Crystallography for Solid-State Structure Determination

For dichloroisopentylarsine, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. The primary requirement for this technique is the growth of a high-quality single crystal, which can sometimes be a challenging step. libretexts.orgnih.gov Once obtained, the analysis would reveal the geometry around the arsenic atom. Given that it is an As(III) compound, a trigonal pyramidal geometry is expected, consistent with VSEPR theory. The analysis would provide precise measurements of the As-C and As-Cl bond lengths and the C-As-Cl and Cl-As-Cl bond angles. dtic.mil Furthermore, it would reveal the specific conformation of the flexible isopentyl chain in the solid state and how the molecules pack together in the crystal lattice. This level of structural detail is unparalleled by other techniques and serves as the ultimate confirmation of the compound's identity and stereochemistry. nih.gov

High-Resolution Mass Spectrometry for Trace Analysis and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the sensitive detection and formula confirmation of chemical compounds. It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of elemental compositions. nih.gov

When analyzing dichloroisopentylarsine, HRMS would provide an extremely accurate mass measurement of its molecular ion. This precision makes it possible to distinguish between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula C5H11AsCl2. Hyphenated techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are particularly powerful for separating the target compound from a complex mixture before detection, enabling trace-level analysis. nih.govnih.gov

Isotopic Pattern Analysis for Arsenic-Containing Species

Isotopic pattern analysis is a key feature of mass spectrometry that aids in elemental identification. longdom.org While arsenic itself is monoisotopic (75As), chlorine possesses two stable isotopes: 35Cl (75.77% abundance) and 37Cl (24.23% abundance), in an approximate 3:1 ratio.

The presence of two chlorine atoms in the dichloroisopentylarsine molecule results in a highly characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion peak will not be a single peak but a cluster of three peaks corresponding to the different combinations of chlorine isotopes:

[C5H11As35Cl2]+ (M+)

[C5H11As35Cl37Cl]+ ([M+2]+)

[C5H11As37Cl2]+ ([M+4]+)

The relative intensities of these peaks are predictable based on the natural abundances of the isotopes, following an approximate 9:6:1 ratio. This distinctive pattern is a powerful diagnostic tool, providing definitive evidence for the presence of two chlorine atoms in the molecule.

| Ion | Relative Mass (m/z) | Expected Relative Intensity (%) |

|---|---|---|

| [M]+ | 215.9348 | 100 |

| [M+2]+ | 217.9319 | 65.0 |

| [M+4]+ | 219.9289 | 10.5 |

Fragmentation Pathway Elucidation for Structural Confirmation

In mass spectrometry, molecular ions are often energetically unstable and break apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of fragmentation is reproducible and provides a "fingerprint" that can be used to deduce the original structure. Techniques like tandem mass spectrometry (MS/MS) use collision-induced dissociation (CID) to systematically study these fragmentation pathways. nih.gov

For dichloroisopentylarsine, the fragmentation pattern would offer valuable structural confirmation. Common fragmentation pathways for organoarsenic compounds involve the loss of neutral molecules or radicals. nih.govresearchgate.net Likely fragmentation events for the molecular ion of dichloroisopentylarsine would include:

Loss of a chlorine radical: [M - Cl]+

Loss of the isopentyl side chain: [M - C5H11]+, leading to the [AsCl2]+ fragment.

Cleavage within the alkyl chain: For example, loss of a butyl radical to give a [CH2AsCl2]+ fragment.

Rearrangement and loss of HCl: [M - HCl]+

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of the isopentyl group and the two chlorine atoms attached to the central arsenic atom. wikipedia.org

Electrochemical Methods for Chemical Detection and Quantification

Electrochemical methods offer a highly sensitive, cost-effective, and often portable means for the detection and quantification of arsenic species. jcchems.comresearchgate.net Techniques such as voltammetry, particularly anodic stripping voltammetry (ASV), are well-established for trace arsenic analysis. researchgate.netacs.org

These methods typically involve two steps: a deposition or accumulation step, where arsenic species are concentrated onto an electrode surface at a specific potential, followed by a stripping step, where the potential is scanned, causing the deposited arsenic to be oxidized or reduced, generating a current signal. The magnitude of this current is proportional to the concentration of arsenic in the sample. acs.org

For the analysis of dichloroisopentylarsine, the method could be adapted in several ways. The organoarsenic compound might be directly detectable if it has a suitable electrochemical response. Alternatively, a digestion or decomposition step could be employed to convert the organoarsenic species into a more readily detectable inorganic form, such as arsenite (As(III)). The ability to distinguish between different oxidation states of arsenic is a key advantage of some electrochemical techniques, which could be exploited for speciation studies. nih.gov The development of specific electrode materials, including those modified with nanomaterials, continues to improve the sensitivity and selectivity of these methods for arsenic detection. nih.gov

Voltammetric Techniques for Oxidation/Reduction Potentials

Voltammetry encompasses a suite of electroanalytical methods where the current is measured as a function of an applied potential, providing insights into the redox (reduction-oxidation) properties of a chemical species. azolifesciences.comlongdom.org These techniques are highly sensitive and can be adapted for the analysis of various organoarsenic compounds. researchgate.netnih.gov While specific voltammetric data for dichloroisopentylarsine is not extensively available in open literature, the electrochemical behavior of analogous arsenic-containing compounds, particularly other organoarsenic warfare agents like lewisite (2-chlorovinyldichloroarsine), can provide a basis for understanding its likely characteristics.

The core of voltammetric analysis lies in the electrochemical cell, which consists of a working electrode, a reference electrode, and a counter electrode immersed in a solution containing the analyte and a supporting electrolyte. longdom.org The potential of the working electrode is varied, and the resulting current from the oxidation or reduction of the analyte is recorded. Different voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are distinguished by the potential waveform applied to the working electrode. researchgate.net

For a compound like dichloroisopentylarsine, the arsenic atom in the +3 oxidation state is the primary redox-active center. It is expected to undergo both oxidation and reduction at the electrode surface. The oxidation process would likely involve the conversion of As(III) to As(V), while reduction could lead to the formation of elemental arsenic (As(0)) or arsine derivatives. The precise potentials at which these reactions occur are influenced by the molecular structure, the solvent system, the pH of the solution, and the electrode material.

Expected Research Findings and Data:

Detailed research in this area would focus on elucidating the electrochemical signature of dichloroisopentylarsine. A typical investigation would involve:

Cyclic Voltammetry (CV): This technique would be employed to perform an initial screening of the electrochemical behavior. By scanning the potential in both forward and reverse directions, CV can identify the oxidation and reduction peaks and assess the reversibility of the electron transfer processes. The resulting voltammogram would provide qualitative information about the redox reactions.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These more sensitive techniques would be utilized for quantitative analysis. By minimizing the background current, DPV and SWV can achieve lower detection limits, which is crucial for identifying trace amounts of the agent. wiley.com

The data generated from these studies would be compiled into tables detailing the oxidation and reduction peak potentials under various experimental conditions.

Interactive Data Table: Hypothetical Voltammetric Data for Dichloroisopentylarsine

Since experimental data for dichloroisopentylarsine is scarce, the following table is a hypothetical representation based on the expected behavior of similar organoarsenic compounds. This table illustrates the type of data that would be generated in a comprehensive electrochemical study.

| Voltammetric Technique | Working Electrode | Supporting Electrolyte | Analyte Concentration (M) | Oxidation Peak Potential (V vs. Ag/AgCl) | Reduction Peak Potential (V vs. Ag/AgCl) |

| Cyclic Voltammetry | Glassy Carbon | 0.1 M LiClO4 in Acetonitrile | 1 x 10⁻³ | +0.85 | -0.60 |

| Differential Pulse Voltammetry | Gold | 0.1 M HClO4 | 5 x 10⁻⁵ | +0.82 | Not Measured |

| Square Wave Voltammetry | Platinum | 0.1 M Phosphate Buffer (pH 7) | 1 x 10⁻⁶ | +0.78 | -0.65 |

Note: The values in this table are illustrative and intended to represent the type of data obtained from voltammetric analysis. Actual experimental values may vary.

Development of Chemically Selective Sensors

The rapid and selective detection of chemical warfare agents is a critical area of research. gatech.edumdpi.com Chemically selective sensors offer the potential for real-time monitoring and early warning systems. nih.gov The development of such sensors for dichloroisopentylarsine would likely leverage the unique chemical properties of the arsenic-chlorine and arsenic-carbon bonds.

Sensor design typically involves a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal. For dichloroisopentylarsine, the recognition element could be a material that has a high affinity for arsenic or that reacts specifically with the chloroalkylarsine moiety.

Research on Sensor Development:

Current research into sensors for blister agents, including arsenic-based compounds, explores various platforms: nih.govresearchgate.net

Electrochemical Sensors: These sensors utilize the voltammetric principles described above but are often miniaturized and designed for portable use. The electrode surface can be modified with specific materials to enhance selectivity and sensitivity. For instance, gold nanoparticles have been shown to have a high affinity for arsenic compounds and can be incorporated into sensor designs. mdpi.com

Acoustic Wave Sensors: Devices like surface acoustic wave (SAW) sensors and quartz crystal microbalances (QCM) can be coated with a material that selectively absorbs the target analyte. nih.gov The change in mass upon absorption alters the resonant frequency of the device, providing a detectable signal. The challenge lies in developing a coating that is highly selective for dichloroisopentylarsine over other environmental interferents.

Optical Sensors: These sensors rely on changes in optical properties, such as color or fluorescence, upon interaction with the analyte. researchgate.net A reactive chromophore that changes its spectral properties upon reaction with the chloroalkylarsine could form the basis of a colorimetric or fluorescent sensor.

Detailed Research Findings:

A significant focus of sensor development is achieving high selectivity to minimize false positives. This often involves the design of molecular recognition elements that can discriminate between the target agent and similar, but less harmful, compounds. Research in this area would involve synthesizing and testing various materials for their ability to bind to or react with dichloroisopentylarsine.

Interactive Data Table: Comparison of Potential Sensor Technologies for Dichloroisopentylarsine Detection

This table provides a comparative overview of different sensor technologies that could be adapted for the detection of dichloroisopentylarsine, based on research for similar chemical warfare agents.

| Sensor Type | Principle of Operation | Potential Recognition Element | Advantages | Challenges |

| Electrochemical Sensor | Measures changes in electrical properties (current, potential) upon analyte interaction. | Gold nanoparticles, modified electrode surfaces with thiol-containing ligands. | High sensitivity, potential for miniaturization, low power consumption. | Susceptibility to electrode fouling, interference from other electroactive species. |

| Surface Acoustic Wave (SAW) Sensor | Detects mass changes on a piezoelectric substrate coated with a selective layer. | Polymers with high affinity for organoarsenic compounds. | High sensitivity, rapid response time. | Susceptibility to humidity and temperature changes, developing highly selective coatings. |

| Colorimetric/Fluorescent Sensor | Measures changes in color or fluorescence upon reaction with the analyte. | Reactive dyes that undergo a chemical transformation with the chloroalkylarsine moiety. | Visual detection possible, potential for simple, low-cost devices. | Irreversible reaction may limit reusability, potential for interference from other reactive chemicals. |

Theoretical and Computational Studies of Dichloroisopentylarsine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and bonding characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like dichloroisopentylarsine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(3df,3pd)), can be used to determine its most stable three-dimensional arrangement of atoms—its equilibrium geometry. researchgate.net